1-Hex-1-enylcyclopropan-1-ol;4-methylbenzenesulfonic acid
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Overview
Description
1-Hex-1-enylcyclopropan-1-ol;4-methylbenzenesulfonic acid is a complex organic compound that combines the structural features of a cyclopropane ring, an enyl group, and a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hex-1-enylcyclopropan-1-ol;4-methylbenzenesulfonic acid typically involves multiple steps. One common method includes the cyclopropanation of an enyl alcohol followed by sulfonation. The cyclopropanation can be achieved using reagents such as diazomethane or Simmons-Smith reagents under controlled conditions. The sulfonation step involves the reaction of the cyclopropanated product with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Hex-1-enylcyclopropan-1-ol;4-methylbenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The enyl group can be reduced to an alkyl group using hydrogenation catalysts like palladium on carbon.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkane.
Substitution: Formation of sulfonamide or sulfonate ester.
Scientific Research Applications
1-Hex-1-enylcyclopropan-1-ol;4-methylbenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Hex-1-enylcyclopropan-1-ol;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets. The cyclopropane ring can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The enyl group can participate in conjugation reactions, while the sulfonic acid group can enhance the compound’s solubility and reactivity.
Comparison with Similar Compounds
Cyclopropanol: Shares the cyclopropane ring but lacks the enyl and sulfonic acid groups.
Hexenol: Contains the enyl group but lacks the cyclopropane ring and sulfonic acid group.
Toluene sulfonic acid: Contains the sulfonic acid group but lacks the cyclopropane and enyl groups.
Uniqueness: 1-Hex-1-enylcyclopropan-1-ol;4-methylbenzenesulfonic acid is unique due to the combination of its structural features, which confer distinct chemical properties and potential applications. The presence of the cyclopropane ring, enyl group, and sulfonic acid group in a single molecule allows for diverse reactivity and functionality.
Properties
CAS No. |
190511-59-2 |
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Molecular Formula |
C16H24O4S |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1-hex-1-enylcyclopropan-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C9H16O.C7H8O3S/c1-2-3-4-5-6-9(10)7-8-9;1-6-2-4-7(5-3-6)11(8,9)10/h5-6,10H,2-4,7-8H2,1H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
PLPACGPJYXWLKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC1(CC1)O.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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